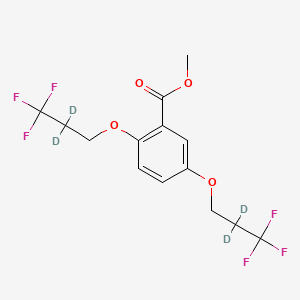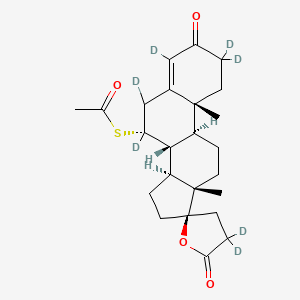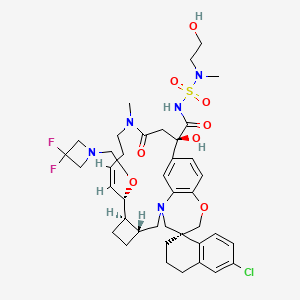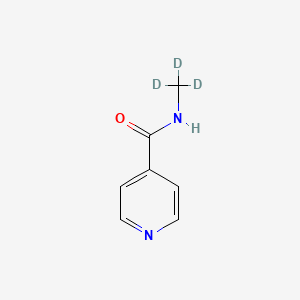
N-Methylisonicotinamide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylisonicotinamide-d3 is a deuterated derivative of N-Methylisonicotinamide, a compound known for its various applications in scientific research. The deuterium atoms replace the hydrogen atoms in the methyl group, which can be useful in studies involving nuclear magnetic resonance spectroscopy and mass spectrometry. This compound is often used as an internal standard in analytical chemistry due to its stability and distinct isotopic signature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylisonicotinamide-d3 typically involves the methylation of isonicotinamide using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation. The reaction can be summarized as follows:
Isonicotinamide+CD3I→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylisonicotinamide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-Methylisonicotinic acid.
Reduction: It can be reduced to form N-Methylisonicotinamide.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: N-Methylisonicotinic acid
Reduction: N-Methylisonicotinamide
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-Methylisonicotinamide-d3 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in nuclear magnetic resonance spectroscopy and mass spectrometry for quantitative analysis.
Biology: Employed in metabolic studies to trace the pathways of nicotinamide metabolism.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Utilized in the development of pharmaceuticals and as a reference material in quality control processes.
Mécanisme D'action
The mechanism of action of N-Methylisonicotinamide-d3 involves its interaction with various molecular targets and pathways. As a deuterated compound, it exhibits similar chemical properties to its non-deuterated counterpart but with distinct isotopic signatures. This allows for precise tracking and analysis in metabolic studies. The compound is known to interact with enzymes involved in nicotinamide metabolism, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylisonicotinamide: The non-deuterated version of the compound.
1-Methylnicotinamide: A related compound with similar structural features.
Nicotinamide: The parent compound from which N-Methylisonicotinamide is derived.
Uniqueness
N-Methylisonicotinamide-d3 is unique due to the presence of deuterium atoms, which provide distinct isotopic signatures useful in analytical studies. This makes it an invaluable tool in research involving nuclear magnetic resonance spectroscopy and mass spectrometry, where precise quantification and tracking are essential.
Propriétés
Formule moléculaire |
C7H8N2O |
|---|---|
Poids moléculaire |
139.17 g/mol |
Nom IUPAC |
N-(trideuteriomethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C7H8N2O/c1-8-7(10)6-2-4-9-5-3-6/h2-5H,1H3,(H,8,10)/i1D3 |
Clé InChI |
PLWAKFARFCNHJO-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC(=O)C1=CC=NC=C1 |
SMILES canonique |
CNC(=O)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


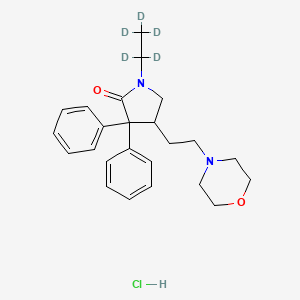
![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)
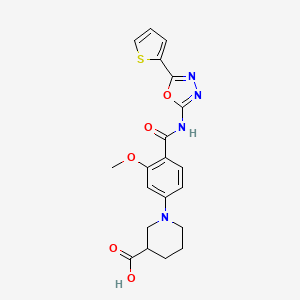
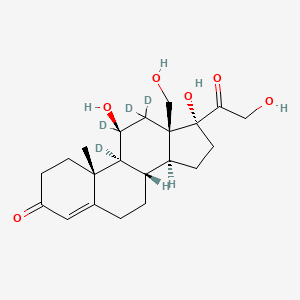
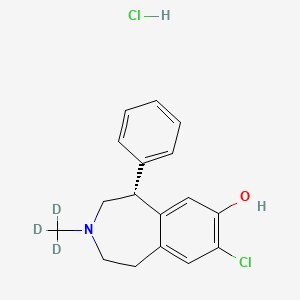
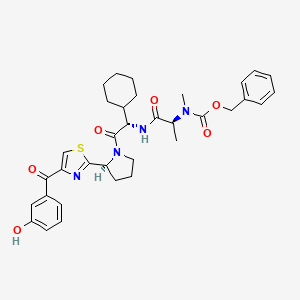
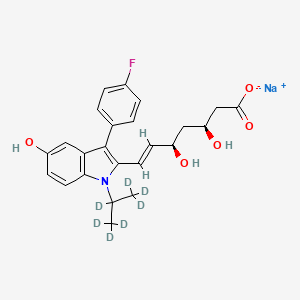

![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)

